physical and chemical properties of (R)-methyl 4-benzylmorpholine-3-carboxylate
physical and chemical properties of (R)-methyl 4-benzylmorpholine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-methyl 4-benzylmorpholine-3-carboxylate is a chiral organic compound belonging to the morpholine class of heterocyclic compounds. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable physicochemical and metabolic properties.[1][2] This guide provides a comprehensive overview of the known physical, chemical, and potential biological properties of (R)-methyl 4-benzylmorpholine-3-carboxylate, intended to support research and development efforts in the pharmaceutical and life sciences sectors.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇NO₃ | PubChem[3][4] |
| Molecular Weight | 235.28 g/mol | PubChem[3][4] |
| IUPAC Name | methyl (3R)-4-benzylmorpholine-3-carboxylate | PubChem[3] |
| CAS Number | 1235134-83-4 | PubChem[3] |
| Appearance | Not available (likely an oil or low-melting solid) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available (expected to be soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate) | - |
| Computed XLogP3 | 1.3 | PubChem[3][4] |
| Topological Polar Surface Area | 38.8 Ų | PubChem[3][4] |
| Hydrogen Bond Donor Count | 0 | ChemScene[5] |
| Hydrogen Bond Acceptor Count | 4 | ChemScene[5] |
| Rotatable Bond Count | 3 | ChemScene[5] |
Spectral Data
Detailed experimental spectral data for (R)-methyl 4-benzylmorpholine-3-carboxylate is limited. A summary of available and expected spectral characteristics is provided below.
¹H NMR Spectroscopy
A proton NMR spectrum is available from commercial suppliers, though detailed peak assignments and coupling constants are not published.[6] Based on the structure, the following proton signals are expected:
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Aromatic protons (benzyl group): Multiplet in the range of 7.2-7.4 ppm.
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Methyl ester protons (-OCH₃): Singlet around 3.7 ppm.
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Benzyl methylene protons (-CH₂-Ph): Two doublets (diastereotopic protons) or a singlet around 3.5-4.0 ppm.
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Morpholine ring protons : A series of multiplets in the range of 2.0-4.0 ppm, corresponding to the protons at positions 2, 3, 5, and 6. The proton at C3 would be a doublet of doublets or a multiplet.
¹³C NMR Spectroscopy
Experimental ¹³C NMR data is not currently available. Predicted chemical shifts would include:
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Carbonyl carbon (C=O): ~170-175 ppm.
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Aromatic carbons : ~127-140 ppm.
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Morpholine and benzyl carbons : ~40-70 ppm.
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Methyl ester carbon (-OCH₃): ~52 ppm.
Mass Spectrometry
The exact mass of (R)-methyl 4-benzylmorpholine-3-carboxylate is 235.120843 Da.[3][4] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 235 would be expected. Common fragmentation patterns would likely involve the loss of the methoxycarbonyl group (-COOCH₃) and cleavage of the benzyl group.
Infrared (IR) Spectroscopy
An experimental IR spectrum is not available. Key expected absorption bands include:
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C=O stretch (ester) : Strong absorption around 1735-1750 cm⁻¹.
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C-O stretch (ester and ether) : Strong absorptions in the 1000-1300 cm⁻¹ region.
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C-H stretch (aromatic and aliphatic) : Absorptions in the 2800-3100 cm⁻¹ region.
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C=C stretch (aromatic) : Absorptions around 1450-1600 cm⁻¹.
Experimental Protocols
Synthesis of (R)-methyl 4-benzylmorpholine-3-carboxylate
A detailed, peer-reviewed synthesis protocol for (R)-methyl 4-benzylmorpholine-3-carboxylate is not currently published. However, a plausible synthetic route can be proposed based on established methods for the synthesis of related morpholine derivatives.[7] A potential two-step synthesis is outlined below:
Step 1: N-Benzylation of (R)-methyl morpholine-3-carboxylate
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To a solution of (R)-methyl morpholine-3-carboxylate in a suitable aprotic solvent (e.g., acetonitrile or dimethylformamide), add a non-nucleophilic base such as potassium carbonate or diisopropylethylamine.
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Add benzyl bromide or benzyl chloride dropwise to the reaction mixture at room temperature.
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Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield (R)-methyl 4-benzylmorpholine-3-carboxylate.
Step 2: Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity:
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NMR Spectroscopy (¹H and ¹³C) : To confirm the chemical structure.
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Mass Spectrometry : To confirm the molecular weight and fragmentation pattern.
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FTIR Spectroscopy : To identify the functional groups present.
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Chiral HPLC : To determine the enantiomeric purity.
Biological Activity and Drug Development Potential
While no specific biological activity has been reported for (R)-methyl 4-benzylmorpholine-3-carboxylate, the morpholine scaffold is a key component in a wide range of biologically active molecules.[1][2][8][9] Morpholine derivatives have been investigated for their potential as:
The presence of the morpholine ring can improve the pharmacokinetic properties of a drug candidate, including its solubility, metabolic stability, and ability to cross the blood-brain barrier.[2] The benzyl group and the methyl ester at the 3-position of the morpholine ring in the title compound provide opportunities for further chemical modification to explore structure-activity relationships (SAR) and develop novel therapeutic agents.
Conclusion
(R)-methyl 4-benzylmorpholine-3-carboxylate is a chiral building block with significant potential for use in drug discovery and medicinal chemistry. While comprehensive experimental data on its physical and chemical properties are currently lacking, its structural features suggest it is a valuable starting point for the synthesis of novel, biologically active compounds. Further research is warranted to fully characterize this compound and explore its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (R)-methyl 4-benzylmorpholine-3-carboxylate | C13H17NO3 | CID 40152340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 4-benzylmorpholine-3-carboxylate | C13H17NO3 | CID 22309117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Methyl (R)-4-Benzyl-3-morpholinecarboxylate(1235134-83-4) 1H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. researchgate.net [researchgate.net]
